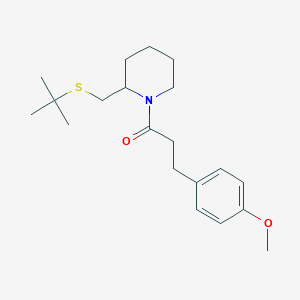

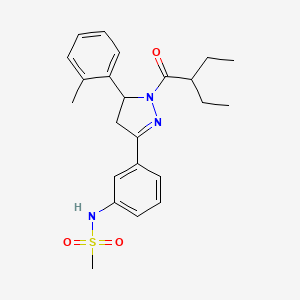

![molecular formula C15H14N4O3S B2506733 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1903883-25-9](/img/structure/B2506733.png)

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thieno[2,3-d]pyrimidin derivatives and their synthesis, crystal structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and cyclization processes. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was prepared through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate . Similarly, the synthesis of various pyrimidinone and oxazinone derivatives fused with thiophene rings was achieved using citrazinic acid as a starting material, followed by reactions with cyanothio-acetamide, ethyl chloroacetate, and other reagents . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and density functional theory (DFT). For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the optimized geometric bond lengths and angles obtained by DFT were compared with X-ray diffraction values . Such analyses are crucial for understanding the three-dimensional conformation and potential reactive sites of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their molecular orbital energies. The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies indicate the electron-donating and electron-accepting character of the compounds, respectively. The molecular electrostatic potential (MEP) surface map provides additional insights into the reactive regions of the molecule . These properties are important for predicting how the compound might interact with biological targets or other chemical reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are not directly provided in the abstracts. However, the antimicrobial and antiproliferative activities of these compounds suggest that they have significant interactions with biological systems. For instance, one compound exhibited marked inhibition against various human cancer cell lines , while others showed good antibacterial and antifungal activities . These biological activities are often related to the compound's physical and chemical properties, which could be studied further for the compound .

Relevant Case Studies

The provided papers include case studies of the biological activities of related compounds. For example, one compound showed promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines . Another study found that a series of synthesized compounds had more activity than reference drugs against certain bacterial strains and fungi . These case studies highlight the potential therapeutic applications of thieno[2,3-d]pyrimidin derivatives and could serve as a basis for investigating the biological activities of the compound .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

A series of derivatives related to N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been synthesized and shown to possess significant antistaphylococcal activity. These compounds were developed through the reaction of ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines, indicating their potential as antibacterial agents (Kostenko et al., 2008).

Synthesis and Antimicrobial Evaluation

Novel pyrazolopyrimidines derivatives, related structurally to the compound , were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the versatility of thieno[2,3-d]pyrimidin derivatives in the development of therapeutic agents with diverse biological activities (Rahmouni et al., 2016).

Synthesis of Heterocyclic Compounds

Research has also been conducted on the synthesis of substituted 5-aminothieno[2,3-d] pyrimidines, which are structurally related to the compound of interest. These studies focus on the development of new methods for creating derivatives with potential pharmacological properties, thereby contributing to the broader field of medicinal chemistry (Tumkyavichius, 1995).

Safety and Hazards

Orientations Futures

Thieno[2,3-d]pyrimidine derivatives, including the compound , are a promising class of compounds for further exploration, given their potential biological activity . Future research could focus on optimizing their properties for specific applications, such as developing new anti-tuberculosis compounds .

Propriétés

IUPAC Name |

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-9-18-14-11(4-7-23-14)15(22)19(9)6-5-16-13(21)10-2-3-12(20)17-8-10/h2-4,7-8H,5-6H2,1H3,(H,16,21)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWUQUSOZIVWGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

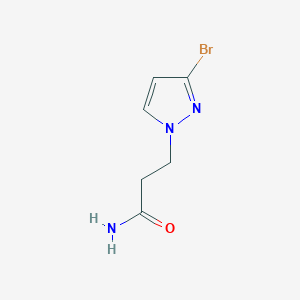

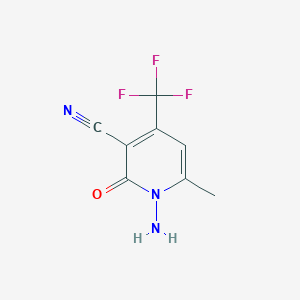

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)

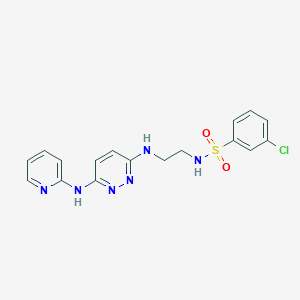

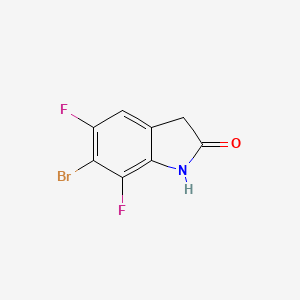

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)

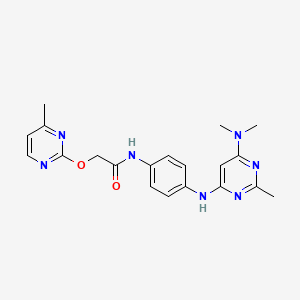

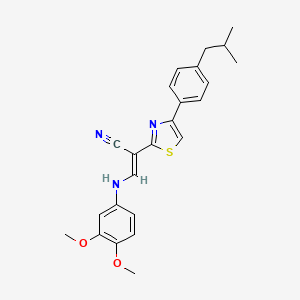

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2506667.png)

![N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2506669.png)